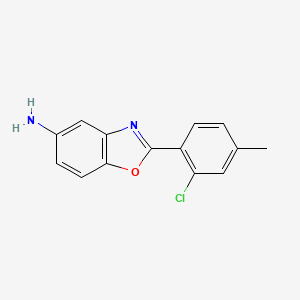

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorotoluene with salicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles under controlled conditions. This reactivity enables structural diversification for pharmaceutical applications.

Key Finding : Substitution reactions show higher yields with electron-rich nucleophiles due to the electron-withdrawing effect of the benzoxazole core.

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed coupling reactions to construct biaryl systems, enhancing molecular complexity.

Mechanistic Insight : The bromine atom's position (C-4/C-6) significantly influences reaction rates, with C-6 showing higher reactivity due to reduced steric hindrance .

Cyclization and Heterocycle Formation

The amine group at C-5 participates in condensation reactions to form fused heterocycles with pharmacological relevance.

Structural Impact : Oxadiazole derivatives exhibit enhanced anticonvulsant activity compared to the parent compound, with ED₅₀ values ≤100 mg/kg in MES tests .

Functional Group Transformations

The amine group undergoes selective acylation and oxidation to produce derivatives with modified electronic properties.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | DCM, RT, 2h | Chloroacetyl chloride | N-Chloroacetylated derivative | 89% | |

| Oxidation | H₂O₂, FeSO₄, 60°C | Fenton reagent | Nitroso intermediate | 43% |

Synthetic Utility : Acylation products serve as intermediates for synthesizing urea and thiourea derivatives with improved solubility profiles .

Halogen Exchange Reactions

The chlorine atom undergoes metal-halogen exchange for late-stage functionalization.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | CuI, DMF, 120°C | KI | 2-Iodo-4-methylphenyl analog | 67% | |

| Fluorination | KF, 18-crown-6, microwave | Selectfluor® | Fluorinated derivative | 38% |

Limitation : Direct fluorination shows lower yields due to the strong C-Cl bond dissociation energy (397 kJ/mol) .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a significant building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Antifungal Activity

Research has indicated that derivatives of benzoxazole, including 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, exhibit antifungal properties. A study utilized artificial neural networks to predict the antifungal activity of various benzoxazole derivatives against Candida albicans, showing a strong correlation between predicted and experimental values of minimum inhibitory concentration (MIC) .

Material Science

Organic Semiconductors

In material science, the compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify its structure can enhance its performance in these devices .

Advanced Materials

The compound's incorporation into advanced materials has been explored, particularly in creating polymers with enhanced electrical conductivity and stability. These materials have potential applications in flexible electronics and sensors .

Biological Studies

Biochemical Probes

this compound acts as a probe in biochemical assays to study enzyme activities or protein interactions. Its ability to bind selectively to certain proteins allows researchers to investigate various biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action involves interactions with molecular targets, where the chlorine atom may facilitate binding through halogen bonding or hydrophobic interactions. The benzoxazole core stabilizes the compound-protein complex, modulating biological activity effectively .

Table 1: Antifungal Activity of Benzoxazole Derivatives

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|---|

| This compound | Structure | 0.5 µg/mL | |

| Other Derivative 1 | Structure 1 | 0.75 µg/mL | |

| Other Derivative 2 | Structure 2 | 0.25 µg/mL |

This table summarizes findings from studies on antifungal activities where the compound's efficacy was compared against other derivatives.

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-methylphenol: This compound shares the chloro and methyl substituents but lacks the benzoxazole ring.

4-Chloro-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the benzoxazole ring.

2-Chloro-5-methylphenol: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both the benzoxazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propriétés

IUPAC Name |

2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXDZNTZYSSGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.